molecular formula C11H15NO2 B7504686 Azepan-1-yl(furan-3-yl)methanone

Azepan-1-yl(furan-3-yl)methanone

Cat. No.: B7504686
M. Wt: 193.24 g/mol
InChI Key: VXPZNVNCFJITDM-UHFFFAOYSA-N
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Description

Azepan-1-yl(furan-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as Fmoc-aminocaproic acid furan-3-ylmethylamide, and it has a molecular formula of C18H21NO4.

Mechanism of Action

The mechanism of action of Azepan-1-yl(furan-3-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting specific enzymes or proteins in the target cells or organisms.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of immune responses. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Azepan-1-yl(furan-3-yl)methanone has several advantages for use in laboratory experiments. It is readily available, easy to handle, and can be synthesized in large quantities. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Azepan-1-yl(furan-3-yl)methanone. One potential area of investigation is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the exploration of its potential applications in materials science, such as the synthesis of new polymers or the development of nanomaterials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of Azepan-1-yl(furan-3-yl)methanone involves several steps, including the protection of the amine group with Fmoc, reaction with furan-3-carboxylic acid, and deprotection of the Fmoc group. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Azepan-1-yl(furan-3-yl)methanone has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been used as a building block in the synthesis of various peptides and proteins.

Properties

IUPAC Name

azepan-1-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPZNVNCFJITDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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